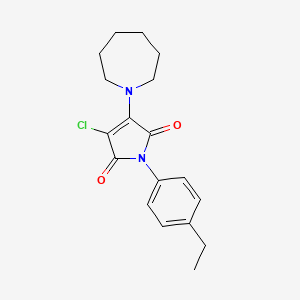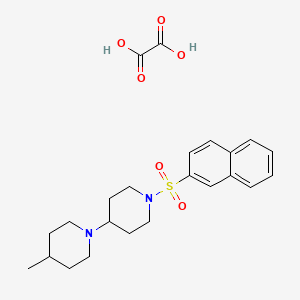![molecular formula C20H30N2O7 B3967478 4-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3967478.png)
4-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]morpholine oxalate
Descripción general
Descripción
4-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]morpholine oxalate is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is classified as a morpholine derivative and has been shown to have a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
4-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]morpholine oxalate has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have potential as a tool for studying the role of serotonin receptors in the brain. Additionally, this compound has been studied for its potential as an antipsychotic and analgesic agent.
Mecanismo De Acción
The mechanism of action of 4-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]morpholine oxalate is not fully understood, but it is believed to involve the modulation of serotonin receptors in the brain. Specifically, this compound is thought to act as a partial agonist at the 5-HT2A receptor, which is known to be involved in a range of physiological processes including mood regulation, cognition, and perception.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and multifaceted. In addition to its effects on serotonin receptors, this compound has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine. Additionally, this compound has been shown to have analgesic effects, potentially through its interaction with opioid receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]morpholine oxalate in lab experiments is its specificity for serotonin receptors, which allows researchers to study the role of these receptors in a range of physiological processes. Additionally, this compound has been shown to have relatively low toxicity in animal models, which makes it a promising candidate for further research. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Direcciones Futuras
There are a number of potential future directions for research on 4-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]morpholine oxalate. One promising area of research is in the development of more potent and selective derivatives of this compound, which could be used to study the role of serotonin receptors in greater detail. Additionally, further research is needed to understand the long-term effects of this compound in vivo, particularly with regard to its potential as a therapeutic agent for neurological and psychiatric disorders. Finally, there is a need for more research on the potential side effects of this compound, particularly with regard to its effects on cardiovascular and metabolic function.
Propiedades
IUPAC Name |
4-[1-[(2,5-dimethoxyphenyl)methyl]piperidin-4-yl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3.C2H2O4/c1-21-17-3-4-18(22-2)15(13-17)14-19-7-5-16(6-8-19)20-9-11-23-12-10-20;3-1(4)2(5)6/h3-4,13,16H,5-12,14H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUOEKJPVRHNBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCC(CC2)N3CCOCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1H-imidazol-1-yl)propyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B3967411.png)

![4-nitro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide](/img/structure/B3967428.png)
![9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B3967432.png)
![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3967435.png)
![1-methyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3967446.png)
![N-dibenzo[b,d]furan-3-yl-2-iodobenzamide](/img/structure/B3967452.png)

![(2E)-3-(2-furyl)-N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]prop-2-en-1-amine](/img/structure/B3967466.png)


![4,4'-[(3-bromo-4-hydroxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3967482.png)
![4,5-dichloro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid](/img/structure/B3967503.png)
